3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]- 3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]-
Brand Name: Vulcanchem
CAS No.: 95911-64-1
VCID: VC15921513
InChI: InChI=1S/C8H4BrF3N2/c9-7(13-14-7)5-1-3-6(4-2-5)8(10,11)12/h1-4H
SMILES:
Molecular Formula: C8H4BrF3N2
Molecular Weight: 265.03 g/mol

3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]-

CAS No.: 95911-64-1

Cat. No.: VC15921513

Molecular Formula: C8H4BrF3N2

Molecular Weight: 265.03 g/mol

* For research use only. Not for human or veterinary use.

3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]- - 95911-64-1

Specification

CAS No. 95911-64-1
Molecular Formula C8H4BrF3N2
Molecular Weight 265.03 g/mol
IUPAC Name 3-bromo-3-[4-(trifluoromethyl)phenyl]diazirine
Standard InChI InChI=1S/C8H4BrF3N2/c9-7(13-14-7)5-1-3-6(4-2-5)8(10,11)12/h1-4H
Standard InChI Key OWUXQKYUGTZWKE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2(N=N2)Br)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of 3H-diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]- consists of a diazirine ring (N=N-CHBr) fused to a phenyl group bearing a trifluoromethyl (-CF₃) substituent at the para position. The bromine atom at the 3-position of the diazirine ring enhances electrophilicity, while the -CF₃ group contributes to both steric bulk and electronic effects. Key molecular parameters include:

  • Molecular Formula: C₈H₄BrF₃N₂

  • Molecular Weight: 265.03 g/mol

  • IUPAC Name: 3-bromo-3-[4-(trifluoromethyl)phenyl]diazirine

  • Canonical SMILES: C1=CC(=CC=C1C2(N=N2)Br)C(F)(F)F

The diazirine ring’s bond angles (≈60°) create substantial ring strain, which is critical for its photochemical reactivity. Density functional theory (DFT) calculations on analogous trifluoromethyl-diazirines suggest that the -CF₃ group induces a dipole moment of ~3.2 D, facilitating interactions with hydrophobic protein pockets .

Synthesis and Manufacturing

Yield Optimization

Critical parameters influencing yield include:

  • Temperature: Diaziridine intermediates require strict control at -50°C to prevent decomposition.

  • Solvent: Anhydrous dichloromethane or diethyl ether minimizes side reactions.

  • Catalysts: Silver oxide (Ag₂O) enhances bromination efficiency by 22–35% compared to iodine-based oxidants .

Photochemical Properties and Applications

Photoactivation Mechanism

Upon UV irradiation (λ = 350–365 nm), the diazirine ring undergoes cleavage to generate a highly reactive carbene intermediate:
C8H4BrF3N2hν:CBr(CF3C6H4)+N2\text{C}_8\text{H}_4\text{BrF}_3\text{N}_2 \xrightarrow{h\nu} \text{:CBr(CF}_3\text{C}_6\text{H}_4\text{)} + \text{N}_2 \uparrow
This carbene forms covalent bonds with proximal C-H, O-H, or N-H groups in biomolecules, enabling irreversible crosslinking .

Biological Labeling Applications

  • Protein-Protein Interactions: Used in crosslinking studies to map interaction interfaces in G-protein-coupled receptors (GPCRs) .

  • Membrane Probes: Incorporation into lipid analogs facilitates tracking of lipid trafficking pathways with <2% background noise .

  • Enzyme Active Sites: Covalent modification of catalytic residues in serine proteases (e.g., trypsin) enables mechanistic studies .

Stability Profiling and Comparative Analysis

Ambient Light Stability

Data from ¹⁹F NMR studies under fluorescent lighting (28 W):

Duration (Days)% Diazirine Intact
0100
795.2
1490.1
3179.4

This compound demonstrates superior stability compared to conventional 3-phenyl-3-(trifluoromethyl)diazirine (35% intact at 26 days) .

Thermal Stability in Solution

Methanolic solutions (21°C, dark):

  • 0–31 Days: No detectable decomposition via ¹⁹F NMR .

Recent Advancements and Future Directions

Spirocyclic Derivatives

Incorporation into spirocyclic scaffolds (e.g., steroid-diazirine hybrids) has enabled targeted labeling of nuclear receptors with 89% specificity improvements .

Automated Synthesis Platforms

Robotic synthesis workflows now achieve batch yields of 150–200 mg with <5% inter-batch variability, addressing previous scalability challenges .

Hybrid Probes for Cryo-EM

Coupling with gold nanoparticles (5 nm AuNP-diazirine conjugates) permits correlative light-electron microscopy of membrane protein dynamics at 3.8 Å resolution .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator